

# Spectroscopic and Synthetic Profile of N-Methyl-3,4-dimethylbenzylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-Methyl-3,4-dimethylbenzylamine*

Cat. No.: *B168943*

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **N-Methyl-3,4-dimethylbenzylamine** (C<sub>10</sub>H<sub>15</sub>N). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for a plausible synthetic route and standard spectroscopic analyses are also provided.

## Chemical Structure and Properties

**N-Methyl-3,4-dimethylbenzylamine** is an aromatic amine with a molecular weight of 149.23 g/mol <sup>[1]</sup>. Its structure features a benzyl group substituted with two methyl groups at the 3 and 4 positions of the benzene ring, and an N-methyl group on the benzylic amine.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N
Molecular Weight	149.23 g/mol <sup>[1]</sup>
IUPAC Name	1-(3,4-dimethylphenyl)-N-methylmethanamine <sup>[1]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-Methyl-3,4-dimethylbenzylamine**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0-7.2	m	3H	Aromatic protons ( $\text{C}_6\text{H}_3$ )
~ 3.6	s	2H	Benzylic protons ( $-\text{CH}_2-$ )
~ 2.4	s	3H	N-methyl protons ( $-\text{NH}-\text{CH}_3$ )
~ 2.25	s	6H	Aromatic methyl protons ( $\text{Ar}-\text{CH}_3$ )
~ 1.5 (broad)	s	1H	Amine proton ( $-\text{NH}-$ )

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift (ppm)	Assignment
~ 137	Aromatic C (quaternary, C-CH <sub>3</sub> )
~ 136	Aromatic C (quaternary, C-CH <sub>3</sub> )
~ 135	Aromatic C (quaternary, C-CH <sub>2</sub> -)
~ 130	Aromatic CH
~ 129	Aromatic CH
~ 126	Aromatic CH
~ 58	Benzylic Carbon (-CH <sub>2</sub> -)
~ 36	N-methyl Carbon (-NH-CH <sub>3</sub> )
~ 20	Aromatic Methyl Carbon (Ar-CH <sub>3</sub> )
~ 19	Aromatic Methyl Carbon (Ar-CH <sub>3</sub> )

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, broad	N-H stretch (secondary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium-Strong	Aliphatic C-H stretch (methyl and methylene)
1600, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
1100-1250	Medium	C-N stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
149	High	$[M]^+$ , Molecular ion
134	Medium	$[M-CH_3]^+$ , Loss of a methyl group
119	High	$[M-C_2H_6]^+$ , Tropylium ion rearrangement
91	Medium	$[C_7H_7]^+$ , Tropylium ion
44	High	$[CH_3-NH=CH_2]^+$ , Alpha-cleavage

## Experimental Protocols

### Synthesis of N-Methyl-3,4-dimethylbenzylamine via Reductive Amination

A common and effective method for the synthesis of **N-Methyl-3,4-dimethylbenzylamine** is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

- 3,4-Dimethylbenzaldehyde
- Methylamine (solution in THF or methanol)
- Sodium borohydride ( $NaBH_4$ ) or sodium triacetoxyborohydride ( $NaBH(OAc)_3$ )
- Methanol (or other suitable solvent)
- Glacial acetic acid (optional, as catalyst)
- Diethyl ether or ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.
- To the stirred solution, add methylamine solution (1.1-1.5 equivalents). If using methylamine hydrochloride, a base such as triethylamine (1.1 equivalents) should be added.
- A few drops of glacial acetic acid can be added to catalyze the formation of the intermediate imine.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Cool the reaction mixture in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Methyl-3,4-dimethylbenzylamine**.
- The product can be further purified by column chromatography or distillation under reduced pressure.

## Spectroscopic Analysis Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified **N-Methyl-3,4-dimethylbenzylamine** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -1 to 10 ppm.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer. Set the spectral width to cover the range of 0 to 200 ppm.

### 2. Infrared (IR) Spectroscopy:

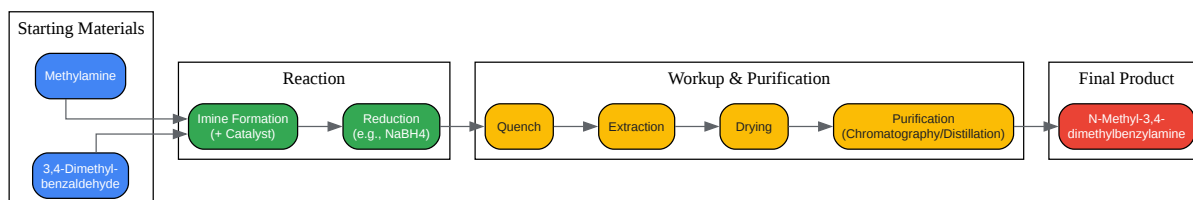
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400  $\text{cm}^{-1}$ .

### 3. Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 40 to 300.

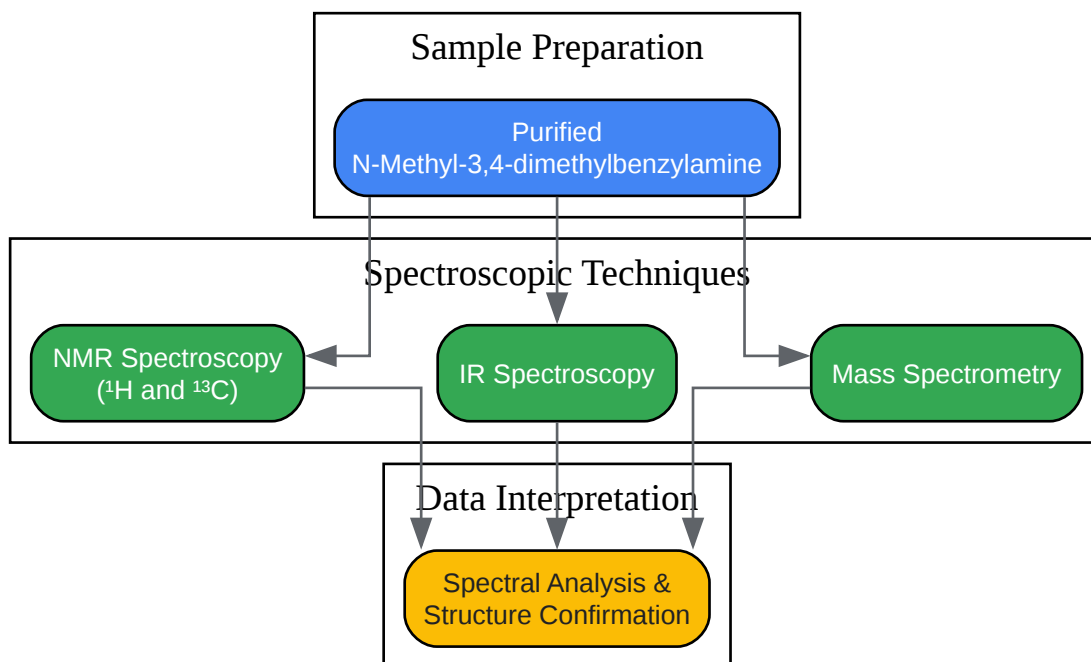
## Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of **N-Methyl-3,4-dimethylbenzylamine**.



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Caption: Synthetic workflow for **N-Methyl-3,4-dimethylbenzylamine**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. N-Methyl-3,4-dimethylbenzylamine | C<sub>10</sub>H<sub>15</sub>N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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